molecular formula C7H5BrN2 B1269310 5-bromo-1H-indazole CAS No. 53857-57-1

5-bromo-1H-indazole

Cat. No.: B1269310
CAS No.: 53857-57-1
M. Wt: 197.03 g/mol
InChI Key: STVHMYNPQCLUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are used in various medicinal applications. The presence of a bromine atom at the 5-position of the indazole ring enhances its reactivity and potential for further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-indazole can be achieved through several methods. One common approach involves the bromination of 1H-indazole. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction typically proceeds at room temperature or slightly elevated temperatures .

Another method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material. This method can be expanded to derivatives of benzonitrile with substitutions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. For example, a copper(II) acetate-catalyzed reaction can be used to form the N-N bond in the presence of oxygen as the terminal oxidant. This method provides good to excellent yields with minimal byproducts .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can produce 5-azido-1H-indazole, while oxidation with potassium permanganate can yield this compound-3-carboxylic acid .

Scientific Research Applications

Pharmaceutical Development

5-Bromo-1H-indazole serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its structural properties allow for the development of drugs targeting neurological disorders and other therapeutic areas.

Case Study: Neurological Disorders

Research indicates that derivatives of this compound can effectively inhibit specific targets involved in neurodegenerative diseases. For example, studies have shown its potential in developing treatments for Alzheimer's disease through modulation of amyloid-beta aggregation pathways .

Biological Research

In biological studies, this compound is utilized to investigate enzyme mechanisms and receptor interactions. This compound aids in elucidating cellular processes and identifying potential therapeutic targets.

Enzyme Inhibition Studies

Research has demonstrated that this compound derivatives exhibit inhibitory effects on various kinases, including EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), which are critical in cancer progression.

Material Science

The unique electronic characteristics of this compound make it suitable for applications in material science. It is explored for its potential in creating organic semiconductors and sensors.

Properties and Applications

The compound's ability to form stable thin films has been studied for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Its electronic properties contribute to improved efficiency in these applications .

Agricultural Chemistry

In agricultural research, this compound is being investigated for its potential role in developing agrochemicals, particularly pesticides that target specific pests while minimizing environmental impact.

Pesticide Development

Studies have shown that modifications of this compound can lead to more effective pest control agents that reduce non-target effects on beneficial species .

Diagnostic Applications

The compound shows promise in diagnostic tools, particularly in imaging techniques that enhance disease detection at early stages.

Imaging Techniques

Research indicates that this compound derivatives can be used as contrast agents in magnetic resonance imaging (MRI), improving the visualization of tumors and other abnormalities .

Data Table: Comparison of Applications

Application AreaKey FindingsReferences
Pharmaceutical DevelopmentEffective against neurological disorders
Biological ResearchInhibits EGFR and HER2 kinases
Material ScienceSuitable for OLEDs and photovoltaic devices
Agricultural ChemistryPotential for targeted pesticide development
Diagnostic ApplicationsEnhances MRI imaging capabilities

Mechanism of Action

The mechanism of action of 5-bromo-1H-indazole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom at the 5-position enhances its binding affinity and specificity. The compound can also interact with cellular receptors, modulating various signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromine atom at the 5-position, which significantly enhances its reactivity and potential for further functionalization. This makes it a valuable building block in the synthesis of more complex molecules with diverse biological activities .

Biological Activity

5-Bromo-1H-indazole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound’s synthesis, biological effects, structure-activity relationships (SAR), and its implications in cancer therapy.

  • Molecular Formula : C7_7H5_5BrN2_2
  • Molecular Weight : 197.03 g/mol
  • CAS Number : 53857-57-1

This compound features a bromine atom at the 5-position of the indazole ring, which influences its biological activity. The compound is typically stored under dry conditions at room temperature to maintain its stability .

Synthesis and Derivatives

The synthesis of this compound often involves various methods, including cyclization reactions of appropriate precursors. Research has shown that modifications at different positions on the indazole scaffold can lead to derivatives with enhanced biological properties. For instance, structural modifications can significantly affect the compound's potency against various cancer cell lines .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives:

  • Inhibition of Cancer Cell Proliferation : A study indicated that certain indazole derivatives exhibited promising inhibitory effects against human cancer cell lines such as K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma). The most potent derivative showed an IC50_{50} value of 5.15 µM against K562 cells, with a selectivity index indicating lower toxicity to normal cells (IC50_{50} = 33.2 µM for HEK-293) .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and modulation of cell cycle regulators like Bcl2 and p53 pathways. For example, studies have shown that this compound derivatives can inhibit Bcl2 family members, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes linked to cancer progression:

  • FGFR Inhibition : Certain derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), with IC50_{50} values as low as 2.9 nM for FGFR1. This suggests that modifications on the indazole scaffold can enhance selectivity and potency against FGFR-related pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. SAR studies have identified key substituents that enhance activity:

Position Substituent Effect on Activity
4Alkyl groupsIncreased potency
6HalogensImproved selectivity
3Aromatic ringsEnhanced apoptosis

These findings indicate that specific modifications can lead to compounds with improved therapeutic profiles against cancer .

Case Study 1: Antitumor Efficacy

In a recent study, a series of indazole derivatives were synthesized and evaluated for their antitumor activity. One derivative demonstrated significant inhibition of cell proliferation in vitro and was well-tolerated in vivo, suggesting a favorable safety profile for further development as an anticancer agent .

Case Study 2: Enzymatic Activity

Another study focused on the enzymatic inhibition capabilities of indazole derivatives, highlighting their potential as targeted therapies in oncology. Compounds were tested against various cancer cell lines, showing promising results with low IC50_{50} values, indicating strong inhibitory effects on tumor growth .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-1H-indazole, and how are reaction conditions optimized?

  • Methodology : this compound is synthesized via coupling reactions using halogenated precursors. For example, in patent applications, it is prepared by reacting with trifluoromethanesulfonate derivatives (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate) under Suzuki-Miyaura coupling conditions . Reaction optimization involves controlling temperature (often room temperature to 80°C), solvent selection (e.g., DMF or THF), and catalyst systems (e.g., Pd(PPh₃)₄). LC/MS is used to monitor reaction progress, with typical retention times around 1.06–1.17 min under SMD-FA05 analytical conditions .
  • Key Characterization : Melting point (123–127°C), molecular weight (197.03 g/mol), and purity (>95%) are verified via HPLC and NMR .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound derivatives?

  • Analytical Workflow :

NMR : ¹H/¹³C NMR confirms substituent positions (e.g., bromine at C5) and aromatic proton environments .

LC/MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 267–281) and purity .

X-ray Crystallography : SHELXL software refines crystal structures, leveraging bromine’s heavy-atom effect for phase determination. For example, derivatives like 5-bromo-3-(4-fluorophenyl)-1H-indazole are analyzed for bond angles and packing interactions .

Advanced Research Questions

Q. How do computational methods aid in understanding the electronic properties of this compound?

  • Density Functional Theory (DFT) : While no direct DFT studies on this compound are cited, similar halogenated indazoles are modeled using hybrid functionals (e.g., B3LYP) to predict HOMO-LUMO gaps and electrostatic potentials . These models guide synthetic modifications to enhance reactivity or stability.

Q. How can researchers resolve contradictory bioactivity data in pharmacological studies of this compound derivatives?

  • Case Study : In α-glucosidase inhibition assays, substituent variations (e.g., 5-bromo vs. 6-bromo) significantly alter activity. For instance, 5-bromo-3-methylindazole derivatives show IC₅₀ values <10 μM, while 6-bromo analogs are less potent. Structure-activity relationship (SAR) analyses and molecular docking (e.g., with α-glucosidase active sites) rationalize these differences .
  • Data Validation : Replicate assays under standardized conditions (pH, temperature) and cross-validate with orthogonal techniques (e.g., fluorescence quenching) .

Q. What challenges arise in X-ray crystallography of this compound derivatives, and how are they mitigated?

  • Challenges : Bromine’s high electron density can cause absorption errors, while poor crystal growth is common due to planar aromatic structures.
  • Solutions :

  • Use synchrotron radiation for high-resolution data collection.
  • Apply SHELXL’s TWIN/BASF commands to model twinning in low-symmetry crystals .
  • Co-crystallization with stabilizing agents (e.g., polyethylene glycol) improves crystal quality .

Properties

IUPAC Name

5-bromo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVHMYNPQCLUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354020
Record name 5-bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53857-57-1
Record name 5-bromo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) was treated with acetic anhydride (0.109 L) at <40° C. The solution was stirred for 50 minutes and potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) was charged. The solution was refluxed at 68° C. for 20 h. The temperature was cooled to 25° C. and the volatiles distilled at 30 mmHg vacuum (T=30-40° C.). Once most of the solvents had distilled, a total of 225 mL of water was charged in portions and the azeotrope of water and the various volatiles distilled. The product mass was transferred back into the reaction vessel using water (50 mL) and concentrated hydrochloric acid (400 mL) charged. The mixture was heated to 50-55° C. and another 100 mL acid charged in portions over 2 h. The solution was cooled to 20° C. and 50% sodium hydroxide (520 g) was charged at <37° C. to bring the pH to 11. Water (100 mL) and ethyl acetate (350 mL) was added and the mixture filtered through a Celite pad. The layers were separated and the aqueous phase further extracted with ethyl acetate (2×200 mL). The combined organic layers were mixed with brine (240 mL), filtered through a Celite pad and separated. The organic solution was dried over magnesium sulfate (3 g) and filtered through a silica gel pad (45 g) with ethyl acetate. The eluant was concentrated by rotary evaporation, adding a total of 0.45 L of heptane during the distillation and continueing until only dry solids remain. The solids were slurried with heptane (0.1 L), filtered and dried under vacuum at 45° C. to produce 91.9 g of 5-bromoindazole (94% yield).
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
0.7 L
Type
solvent
Reaction Step One
Quantity
0.109 L
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
14.6 g
Type
reactant
Reaction Step Three
Quantity
0.147 L
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

To 5-bromo-2-fluorobenzaldehyde 161 (2.0 g, 9.85 mmol.) was added hydrazine (10 mL). The reaction mixture was heated under gentle reflux for 4 hours. Excess hydrazine was evaporated under reduced pressure. Ethyl acetate (200 mL) was added. The organic layer was washed with water and brine. The organic layer was dried over sodium sulfate. The organic solvent was evaporated under reduced pressure. The crude product was purified by flash column chromatography to yield the desired 5-bromoindazole 162 (1.04 g, 5.28 mmol.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Ammonium tetrafluoroborate (20.97 g, 200 mmol) was dissolved in aqueous acetic acid (500 mL AcOH/250 mL water) and cooled to 0° C. 2-Methyl-4-bromoaniline (compound 1f, 18.61 g, 100 mmol) and 42 mL of aqueous concentrated HCl (36% w/w, 12N, 500 mmol) were sequentially added. The mixture was stirred for 20 minutes at 0° C. and NaNO2 (7.59 g, 110 mmol) was added. The reaction was stirred for 1 hour at 0° C. and warmed to room temperature. After 16 hours at room temperature, the mixture was concentrated under reduced pressure and the residue was azeotroped with toluene and dried under high vacuum. The solid was suspended in 500 mL of CHCl3 and KOAc (12.76 g, 130 mmol) and 18-crown-6 (7.93 g, 30 mmol) were added. The reaction was stirred for 1.5 hours at room temperature. The mixture was washed with water, dried over anhydrous MgSO4, filtered through Celite and concentrated under reduced pressure to provide 30 g of 5-bromo-1H-indazole (compound 2f) as a tan solid. The crude material was used without further purification.
Quantity
20.97 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
18.61 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.59 g
Type
reactant
Reaction Step Three
Name
KOAc
Quantity
12.76 g
Type
reactant
Reaction Step Four
Quantity
7.93 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Ammonium tetrafluoroborate (20.97 g, 200 mmol) was dissolved in aqueous acetic acid (500 mL AcOH/250 mL water) and cooled to 0° C. 2-Methyl-4-bromoaniline (18.61 g, 100 mmol) and 42 mL of aqueous concentrated HCl (36% w/w, 12N, 500 mmol) were sequentially added. The mixture was stirred for 20 minutes at 0° C. and NaNO2 (7.59 g, 110 mmol) was added. The reaction was stirred for 1 hour at 0° C. and warmed to room temperature. After 16 hours at room temperature, the mixture was concentrated under reduced pressure and the residue was azeotroped with toluene and dried under high vacuum. The solid was suspended in 500 mL of CHCl3 and KOAc (12.76 g, 130 mmol) and 18-crown-6 (7.93 g, 30 mmol) were added. The reaction was stirred for 1.5 hours at room temperature. The mixture was washed with water, dried over anhydrous MgSO4, filtered through Celite and concentrated under reduced pressure to provide 30 g of 5-bromo-1H-indazole (compound 20) as a tan solid. The crude material was used without further purification.
Quantity
20.97 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
18.61 g
Type
reactant
Reaction Step Two
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.59 g
Type
reactant
Reaction Step Three
Name
KOAc
Quantity
12.76 g
Type
reactant
Reaction Step Four
Quantity
7.93 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

4-bromo-2-methylaniline (5.0 g, 27 mmol) was added to a mixture of water (12.3 ml) and HBF4 (48% by weight in water, 12.3 ml, 67 mmol) in a Nalger reaction vessel cooled in an ice water bath. Then, NaNO2 (1.85 g, 27 mmol) in water (3.8 ml) was added while maintaining the temperature of the reaction around 10 C. After 15 minutes, the was then recooled in an ice water bath and filtered via a Buchner funnel. The solid was washed with cold 5% aqueous HBF4, cold MeOH (20 ml) and diethyl ether (3×10 ml). The solid was dried on a Buchner funnel for 1 hour and then added to a flask containing KOAc (5.3 g, 54 mmol, dried in vacuo overnight) and 18-c-6 (0.35 g, 1.3 mmol) suspended in chloroform (250 ml). The reaction was stirred at room temperature for 2 hours and then filtered, and the solid was washed with chloroform. The filtrate was washed with water and brine, dried over sodium sulfate, filtered, concentrated, and diluted with water (250 ml). The suspension was filtered, and the solid was washed with hexanes (50 ml) and diethyl ether (50 ml), collected, and dried in vacuo to give title compound (3.6 g, 68%). MS (ESI pos. ion) m/z: 197 (M+H). Calc'd Exact Mass for C7H5BrN2: 196.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
reactant
Reaction Step One
Name
Quantity
12.3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
3.8 mL
Type
solvent
Reaction Step Two
Name
KOAc
Quantity
5.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
18-c-6
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-bromo-1H-indazole
5-bromo-1H-indazole
5-bromo-1H-indazole
5-bromo-1H-indazole
5-bromo-1H-indazole
5-bromo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.